(2E)-3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one
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Overview
Description
(E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a pyrrole ring connected through a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE typically involves the condensation of 1-methyl-3-pyrazolecarboxaldehyde with 4-(1H-pyrrol-1-yl)acetophenone under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high efficiency and yield, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrrole rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in ethanol or LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
(E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1H-PYRAZOL-3-YL)-1-[4-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE: Lacks the methyl group on the pyrazole ring.
(E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-INDOL-1-YL)PHENYL]-2-PROPEN-1-ONE: Contains an indole ring instead of a pyrrole ring.
Uniqueness
(E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE is unique due to its specific combination of pyrazole and pyrrole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C17H15N3O |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
(E)-3-(1-methylpyrazol-3-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15N3O/c1-19-13-10-15(18-19)6-9-17(21)14-4-7-16(8-5-14)20-11-2-3-12-20/h2-13H,1H3/b9-6+ |
InChI Key |
JXYGPGQXOBTPAO-RMKNXTFCSA-N |
Isomeric SMILES |
CN1C=CC(=N1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Canonical SMILES |
CN1C=CC(=N1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
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